2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine
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Overview
Description
“2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” is a chemical compound with the molecular formula C5H10N4 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” include a molecular weight of 112.13 . It is a solid at room temperature .Scientific Research Applications
1. Anticancer Agents
- Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
- Methods of Application: The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
2. Therapeutic Applications
- Application Summary: Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
- Methods of Application: The synthesis of triazoles and their derivatives involves various chemical reactions, and the resulting compounds have been evaluated for their biological properties .
- Results: Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
3. Synthesis of Heterocyclic Compounds
- Application Summary: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Methods of Application: The synthesis of these privileged scaffolds involves using 3-amino-1,2,4-triazole . The review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these scaffolds .
- Results: This review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
4. Antimicrobial Agents
- Application Summary: 1,2,4-Triazoles fused to another heterocyclic ring have attracted widespread attention due to their diverse applications .
- Methods of Application: The synthesis of 1,2,4-triazoles involves various chemical reactions .
- Results: These compounds have been introduced as an antimicrobial agent and various medicines .
5. Organic Synthesis
- Application Summary: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Methods of Application: The synthesis of these privileged scaffolds involves using 3-amino-1,2,4-triazole . The review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds .
- Results: This review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
6. Antidepressant Agents
- Application Summary: 1,2,4-Triazoles fused to another heterocyclic ring have attracted widespread attention due to their diverse applications .
- Methods of Application: The synthesis of 1,2,4-triazoles involves various chemical reactions .
- Results: These compounds have been introduced as an antidepressant agent .
Future Directions
properties
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-4-7-8-5(9)2-3-6/h4H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUROGIJRFJQLAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587984 |
Source
|
Record name | 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine | |
CAS RN |
744994-00-1 |
Source
|
Record name | 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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